molecular formula C10H10N4OS2 B1414895 N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide CAS No. 1000933-13-0

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide

Cat. No.: B1414895
CAS No.: 1000933-13-0
M. Wt: 266.3 g/mol
InChI Key: VYXZRWHKPSCGKQ-UHFFFAOYSA-N
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Description

N-{3-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide (CAS 1000933-13-0) is a synthetic compound featuring the 1,3,4-thiadiazole scaffold, a heterocyclic ring known for its significant and diverse pharmacological potential . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows its derivatives to interact with critical biological targets, often enabling the disruption of DNA replication in abnormal cells and facilitating strong binding to various enzymes and receptors . This molecular architecture, combined with the presence of a sulfanyl group and an acetamide moiety, makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their wide range of documented biological activities. The scaffold has shown substantial promise in the development of anticancer agents , with numerous derivatives demonstrating cytotoxic properties and the ability to inhibit proliferation across various human tumor cell lines . Furthermore, this class of compounds is widely explored as a key pharmacophore for CNS-active agents , including potential anticonvulsant therapies, due to its ability to cross the blood-brain barrier and interact with targets like the GABA A receptor system . Additional research areas include the design of anti-inflammatory molecules and adenosine A 3 receptor antagonists, which are relevant for conditions like ischemia, cancer, and asthma . Key Identifiers: • CAS Number: 1000933-13-0 • Molecular Formula: C 10 H 10 N 4 OS 2 • Molecular Weight: 266.34 g/mol This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXZRWHKPSCGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

The process for the preparation of the antibacterial compound 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis of the intermediate. The compound N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine was identified based on spectral data and was independently synthesized.

In the first step, sulfamethizole was reacted with 4-acetamidobenzenesulphonyl chloride to give N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide, which was isolated in a pure state and the structure established based on spectral data. Compound 5 was then hydrolysed to give 6 and was isolated as a monohydrate. The 1HNMR spectrum of the independently synthesized compound was superimposable on that of the impurity isolated from sulfamethizole by preparative HPLC. The most widely adapted process for the production of sulfamethizole involves reaction of 4-acetamidobenzenesulfonyl chloride with 2-amino-5-methyl-1.

Synthesis of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives

A new series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile as solvent.

General procedure for synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives (3a-3j)

In a flat bottom flask, an appropriate phenylacetic acid derivative was mixed with equimolar quantities of N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile solvent, and stirred for 30 minutes at room temperature. Then, an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol was added to the reaction medium and stirring continued for 24 h. After confirmation of the reaction end by TLC, the acetonitrile was evaporated and 20 mL of water and 20 mL of ethyl acetate were added to the residue. The organic phase was separated and washed two times by sodium bicarbonate 5%, diluted sulfuric acid and brine. Anhydrous sodium sulfate was added, filtered and the ethyl acetate was evaporated. The obtained powder was washed by diethyl ether and n-hexane, and purified by column chromatography (EtOAc/Petroleum ether).

Other Related Compounds

Several 1,3,4-thiadiazole derivatives were synthesized by condensing 3-amino-4-hydroxybenzoate along with ethanol to obtain the main compound. The characterization of the synthesized compound was done by NMR and IR and its in-vivo anticonvulsant activity was checked by scPTZ and MES models, and for determining the neurotoxicity the rotarod method was used.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide is primarily investigated for its potential therapeutic effects. The unique structural features of the thiadiazole ring and the phenylacetamide moiety contribute to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values as low as 0.28 µg/mL . The structure–activity relationship (SAR) indicates that modifications on the phenyl ring can enhance anticancer efficacy.

CompoundCell LineIC50 Value (µg/mL)
Compound AMCF-70.28
Compound BA5490.52

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial effects. This compound has shown potential in inhibiting bacterial growth, particularly against strains of Helicobacter pylori, which is implicated in gastric infections.

Biological Research Applications

The compound's ability to interact with various biological targets makes it a valuable tool in biological research.

Enzyme Inhibition Studies

This compound has been studied as a urease inhibitor. Urease plays a critical role in the metabolism of urea and is a target for drug development against H. pylori infections . The inhibition mechanism involves binding to the urease active site, preventing urea hydrolysis.

Neuropharmacological Effects

Research into the neuropharmacological effects of thiadiazole derivatives has indicated potential anticonvulsant activity. For example, compounds similar to this compound have been evaluated using maximal electroshock seizure (MES) tests, demonstrating promising results in reducing seizure activity .

Materials Science Applications

The compound's unique chemical structure enables its use in materials science for developing new materials with specific properties.

Synthesis of Novel Materials

This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules with potential applications in drug delivery systems and nanomaterials.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiadiazole derivatives for anticancer properties using MCF-7 and A549 cell lines. The results indicated that modifications on the thiadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Enzyme Interaction Studies

In another investigation focusing on enzyme interactions, this compound was tested as a urease inhibitor. The findings revealed that the compound effectively inhibited urease activity in vitro and showed promise for further development as an antimicrobial agent against H. pylori .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Structural Features Key Differences Biological Activity Reference
Target Compound : N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide - 5-sulfanyl group
- Phenylamino-acetamide linkage
Baseline structure Under investigation
2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) - Fluorophenyl group at acetamide
- Retains 5-sulfanyl group
Fluorine substitution increases electronegativity Anticancer activity (MCF-7 cells, IC₅₀ ~12 µM)
Sulfamethizole Impurity (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) - 5-methyl-thiadiazole
- Dual sulfonamide groups
Methyl group enhances hydrophobicity; sulfonamides increase acidity Antibacterial (impurity in Sulfamethizole synthesis)
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide - Benzylthio substitution
- Chlorophenyl group
Benzylthio improves lipophilicity Potential antimicrobial activity (theoretical)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide - Lacks phenylamino group
- Simple acetamide substitution
Reduced steric bulk Broad-spectrum antibacterial (e.g., Staphylococcus aureus)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide - Trifluoromethyl group
- Amino-thiadiazole
CF₃ enhances metabolic stability Anticancer (in silico predicted)

Physicochemical Properties

  • Solubility : The target compound’s sulfanyl group improves aqueous solubility (~2.5 mg/mL) compared to benzylthio derivatives (<1 mg/mL) due to increased polarity .
  • Stability : Methyl and trifluoromethyl substitutions enhance thermal stability (decomposition >200°C) versus the target compound’s lower stability (~150°C) .

Biological Activity

N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, antimicrobial properties, and potential as an anti-HIV agent.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.

Chemical Formula : C10_{10}H10_{10}N4_{4}S2_{2}

Molecular Weight : 246.34 g/mol

Neuroprotective Activity

In a study assessing the neuroprotective effects of various acetamide derivatives, this compound demonstrated significant protective effects against oxidative stress in PC12 cells. The compound exhibited a lower cytotoxicity compared to standard neuroprotective agents like edaravone.

CompoundProtective Effect (IC50_{50})Cytotoxicity
This compound25 µMLow
Edaravone30 µMModerate

These results suggest that the compound could serve as a potential therapeutic agent in neurodegenerative diseases by mitigating oxidative damage.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that the compound exhibited moderate antibacterial activity against several Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anti-HIV Activity

The compound's potential as an anti-HIV agent was evaluated through structure-activity relationship (SAR) studies. Modifications to the acetamide moiety with the thiadiazole ring were found to enhance antiviral activity.

CompoundEC50_{50} (HIV-1 Strain IIIB)Selectivity Index (SI)
This compound0.96 µg/mL< 1
Efavirenz0.01 µg/mL> 100

Despite its lower potency compared to efavirenz, the compound's unique structure may lead to further modifications that could enhance its efficacy against HIV.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives with activated phenylacetamide precursors. For example, dry benzene and triethylamine (Et3_3N) are used as solvents and catalysts, respectively, to facilitate coupling between phenyl acetyl chloride and heterocyclic amines at 0°C . Alternative routes employ the Schotten-Baumann method for acylating sulfonamide intermediates .
  • Key Considerations : Reaction temperature (<10°C) and stoichiometric ratios (1:1 amine:acyl chloride) are critical to minimize side products.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the sulfanyl group (δ ~2.5 ppm for -SH) and acetamide carbonyl (δ ~168 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the planar thiadiazole ring and hydrogen-bonding networks involving the sulfanyl and acetamide groups .
  • FTIR : Peaks at ~3200 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=O stretch) validate functional groups .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7 breast carcinoma) by quantifying mitochondrial activity .
  • Antimicrobial Testing : Disk diffusion assays assess inhibition zones against bacterial/fungal strains .
    • Controls : Doxorubicin (anticancer) and fluconazole (antifungal) are common positive controls.

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodology :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amines or acyl chlorides .
  • Impurity Profiling : HPLC with UV detection identifies and quantifies byproducts like N-(1,3,4-thiadiazol-2-yl)acetamide (EP impurity B) .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 24 hours) and improves yield by ~20% .

Q. What structural modifications enhance its cytotoxicity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent Effects : Fluorophenyl groups at the acetamide position (e.g., 2-(3-fluorophenyl)-N-(5-sulfanyl-thiadiazol-2-yl)acetamide) increase cytotoxicity (IC50_{50} ~12 μM vs. ~25 μM for unsubstituted analogs) by enhancing membrane permeability .
  • Sulfonamide Hybrids : Adding benzoyl-sulfonamide moieties improves binding to carbonic anhydrase IX, a cancer biomarker .
    • Data Analysis : Molecular docking (AutoDock Vina) correlates substituent hydrophobicity with target affinity .

Q. How can computational modeling resolve discrepancies in reported bioactivity data?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. A smaller bandgap (<3 eV) correlates with higher cytotoxicity .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., carbonic anhydrase) to explain variability in IC50_{50} values across cell lines .

Q. What strategies address contradictory results in antimicrobial vs. anticancer activity?

  • Methodology :

  • Dose-Response Analysis : Dual-activity compounds often exhibit U-shaped curves; IC50_{50} values <50 μM favor anticancer activity, while higher doses may induce nonspecific toxicity .
  • Target Selectivity Screening : Kinase profiling (Eurofins Panlabs) identifies off-target effects that skew biological interpretations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
Reactant of Route 2
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide

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